(1R,2S)-2-aminocycloheptane-1-carboxylic acid
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Description
(1R,2S)-2-aminocycloheptane-1-carboxylic acid, also known as ACPC, is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique properties. ACPC is a cyclic amino acid that contains a seven-membered ring, which makes it structurally different from other amino acids.
Scientific Research Applications
Ethylene Biosynthesis and Signaling
ACC serves as the direct precursor of the plant hormone ethylene. Here’s how it works:
- Signaling Role : Beyond its biosynthetic function, ACC has been found to play a signaling role independent of ethylene production .
Industrial and Pharmaceutical Chemistry
ACC derivatives find applications beyond plants:
- Ionic Liquids : Amino acid-based ionic liquids, including ACC, serve as intermediates in peptide synthesis, chiral solvents, and absorbents for acid gases .
Asymmetric Synthesis
Efficient methods for preparing ACC are essential:
properties
IUPAC Name |
(1R,2S)-2-aminocycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYSUVFRBTZYIQ-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370449 |
Source
|
Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-aminocycloheptane-1-carboxylic acid | |
CAS RN |
522644-03-7 |
Source
|
Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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